Ethyl 3-chloro-5-(chlorosulfonyl)benzoate

Medicinal Chemistry Steroid Sulfatase Inhibition Hormone-Dependent Cancer

Building focused sulfonamide libraries for steroid sulfatase (STS) inhibitor discovery requires chemoselective bifunctional scaffolds with orthogonal reactivity. Ethyl 3-chloro-5-(chlorosulfonyl)benzoate provides a precise 1,3,5-trisubstitution pattern with an ethyl ester and chlorosulfonyl group for sequential derivatization. • Enables chemoselective sulfonamide formation followed by ester hydrolysis/transesterification • Generates potent STS inhibitors (derivative IC50 26 nM) • Orthogonal electrophilic centers for stepwise diversification Bulk stock available for immediate dispatch.

Molecular Formula C9H8Cl2O4S
Molecular Weight 283.13 g/mol
CAS No. 1155084-48-2
Cat. No. B1517966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-5-(chlorosulfonyl)benzoate
CAS1155084-48-2
Molecular FormulaC9H8Cl2O4S
Molecular Weight283.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3
InChIKeySUEZEBLIQMOCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate Overview


Ethyl 3-chloro-5-(chlorosulfonyl)benzoate (CAS 1155084-48-2) is a specialized bifunctional aromatic building block defined by its precise 1,3,5-trisubstitution pattern, incorporating an ethyl ester, a chloro substituent, and a chlorosulfonyl group . This specific arrangement of functional groups renders it a valuable intermediate for chemoselective derivatization, particularly in medicinal chemistry for the generation of sulfonamide and sulfonate ester libraries [1]. The compound is primarily utilized as a versatile small molecule scaffold in research and development settings .

Bifunctional scaffold for sulfonamide and sulfonate ester library synthesis
Chemoselective derivatization via ethyl ester and chlorosulfonyl groups
Reported fit for steroid sulfatase (STS) pathway research, not HDAC

Substitution Risks for Ethyl 3-chloro-5-(chlorosulfonyl)benzoate


While compounds containing chlorosulfonyl or benzoate functionalities are abundant, the precise substitution pattern and combination of substituents on the aromatic core of Ethyl 3-chloro-5-(chlorosulfonyl)benzoate are critical for its intended application. In the context of building a focused compound library or optimizing a lead structure, replacing this specific molecule with a commercially available analog—such as a methyl ester variant or a positional isomer lacking the 3-chloro group —introduces significant, often unpredictable, changes in reactivity, chemoselectivity, and downstream biological activity . The following quantitative evidence demonstrates that these structural nuances translate directly into measurable differences in performance, making simple substitution a high-risk proposition for reproducible and targeted research outcomes.

Substitution pattern mismatch
Positional isomers (e.g., 4-sulfonyl or 2-chloro) may redirect chemoselectivity and biological target profile.
Ester variant alters physicochemical profile
Methyl ester analog may shift lipophilicity and reactivity; direct replacement may not preserve SAR outcomes.
Target class divergence
Other chlorosulfonyl benzoates are reported as HDAC inhibitors; this compound enables STS-targeted studies.

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate vs. Key Analogs


STS Inhibitory Potency

This compound has been specifically evaluated for its inhibitory activity against steroid sulfatase (STS) and demonstrates nanomolar potency, a target profile that distinguishes it from unsubstituted or differently substituted chlorosulfonyl benzoates which are often associated with HDAC inhibition . Ethyl 3-chloro-5-(chlorosulfonyl)benzoate inhibits STS with an IC50 of 26 nM in human JEG-3 cell lysates [1].

STS Inhibition (IC50)
Cross-study comparable
26 nM
Reported nanomolar STS inhibition
Distinct from HDAC-active chlorosulfonyl benzoates
Medicinal Chemistry Steroid Sulfatase Inhibition Hormone-Dependent Cancer

Selectivity: STS vs. HDAC

The substitution pattern on the aromatic ring dictates the biological target profile within the chlorosulfonyl benzoate class. While Ethyl 4-(Chlorosulfonyl)Benzoate (CAS 10486-51-8) and Methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0) are reported as inhibitors of histone deacetylases (HDACs) , Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is characterized as a potent inhibitor of steroid sulfatase (STS) [1].

Target Class Selectivity
Class-level inference
This compound STS inhibitor
Comparators HDAC inhibitors (methyl/ethyl 4-sulfonyl analogs)
Substitution pattern directs target profile
Vendor-reported biological activity; qualitative difference
Drug Discovery Target Selectivity HDAC vs. STS

Physicochemical Property Differences

The presence of both a 3-chloro and a 5-chlorosulfonyl group on the ethyl benzoate core creates a unique physicochemical profile compared to the simpler methyl ester analog. Ethyl 3-chloro-5-(chlorosulfonyl)benzoate has a molecular weight of 283.13 g/mol , while the methyl analog (CAS 1155083-83-2) has a molecular weight of 269.1 g/mol . This difference impacts lipophilicity and the compound's overall 'lead-likeness'.

Molecular Weight
Cross-study comparable
Ethyl ester (this) 283.13 g/mol
Methyl ester analog 269.1 g/mol
Ethyl ester increases MW and lipophilicity
May affect permeability, solubility, and drug-likeness
Medicinal Chemistry ADME Chemical Synthesis

Applications of Ethyl 3-chloro-5-(chlorosulfonyl)benzoate


STS Inhibitor Library Synthesis

This compound serves as an optimal core scaffold for generating sulfonamide libraries targeting STS. The ethyl ester provides a handle for amide coupling, while the chlorosulfonyl group can be reacted with a diverse set of amines to produce potent STS inhibitors, as evidenced by the 26 nM IC50 of a derivative [1]. This is a distinct application from other chlorosulfonyl benzoates, which are more commonly associated with HDAC inhibitor development .

STS-Targeted Chemical Probes

The specific inhibitory activity against STS makes this building block suitable for creating chemical probes to study the role of STS in hormone-dependent cancers like breast and prostate cancer [1]. The dual electrophilic nature of the molecule (ethyl ester and chlorosulfonyl group) allows for sequential, chemoselective functionalization to attach reporter tags (e.g., biotin, fluorophores) while retaining the core STS-binding motif.

Chemoselective Derivatization

The compound's design incorporates two reactive centers with different electrophilicities: an ethyl ester and a chlorosulfonyl group. This allows for chemoselective transformations, where the highly reactive chlorosulfonyl group can be first converted to a sulfonamide with an amine, followed by subsequent hydrolysis or transesterification of the ethyl ester for further diversification [2]. This orthogonal reactivity is valuable for constructing complex molecules in a controlled, stepwise manner.

Ester Group SAR in STS Inhibition

A direct comparison between Ethyl 3-chloro-5-(chlorosulfonyl)benzoate (MW 283.13) and its methyl ester analog (CAS 1155083-83-2, MW 269.1) provides a clean chemical system for structure-activity relationship (SAR) studies. Researchers can derivatize both compounds into the same sulfonamide series and quantify the impact of the ester group on key parameters such as target potency, cellular permeability, and metabolic stability, informing lead optimization efforts.

Application
Selection Property
Validation Focus
STS inhibitor library synthesis
Bifunctional electrophilic scaffold
Chemoselective sulfonamide formation
STS-targeted chemical probe design
Reported STS inhibition
Core binding motif retention upon conjugation
Chemoselective derivatization
Orthogonal reactive centers
Sequential functionalization control
Ester group SAR studies
Ethyl vs methyl ester comparison
Potency, permeability, metabolic stability

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